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Compound of Interest

Compound Name: Isopentyl formate

Cat. No.: B089575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

isopentyl formate, a common ester with applications in various scientific fields. The document

details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

data for isopentyl formate.

¹H NMR Data
The ¹H NMR spectrum of isopentyl formate shows distinct signals corresponding to the

different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm)

relative to a standard reference.
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Assignment Chemical Shift (ppm) Multiplicity
Coupling Constant

(J) in Hz

H-1 (Formyl H) ~8.06 Singlet (s) N/A

H-4 (O-CH₂) ~4.20 Triplet (t) ~6.8

H-5 (-CH₂-) ~1.56 Quartet (q) ~6.8

H-6 (-CH-) ~1.71 Nonet (n) ~6.7

H-7 (-CH₃) ~0.94 Doublet (d) ~6.6

Note: The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and the magnetic field strength of the NMR spectrometer used.

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Assignment Chemical Shift (ppm)

C-1 (C=O) ~161.2

C-4 (-O-CH₂-) ~62.9

C-5 (-CH₂-) ~37.5

C-6 (-CH-) ~25.1

C-7 (-CH₃) ~22.5

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The table below lists the characteristic IR absorption bands

for isopentyl formate.[1]
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Frequency (cm⁻¹) Vibrational Mode Functional Group

~2960 C-H stretch Alkane

~1725 C=O stretch Ester

~1180 C-O stretch Ester

Saturated esters typically exhibit a strong, sharp absorption band for the C=O stretch in the

range of 1750-1735 cm⁻¹.[2][3] The C-O stretching vibrations in esters usually appear as two or

more bands in the 1300-1000 cm⁻¹ region.[2]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of isopentyl formate shows the molecular ion peak and various fragment

ions, which can be used to determine the molecular weight and deduce the structure of the

molecule.

m/z Relative Intensity (%) Possible Fragment

116 Low [M]⁺ (Molecular Ion)

70 High [M - C₂H₄O]⁺

55 Base Peak [C₄H₇]⁺

43 High [C₃H₇]⁺

41 High [C₃H₅]⁺

The fragmentation of esters in mass spectrometry often involves cleavage of the C-O bond and

rearrangements.[4]

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol (for Liquid Samples)
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Sample Preparation:

Dissolve 5-25 mg of the isopentyl formate sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube to remove any particulate matter.

The final volume of the solution in the NMR tube should be approximately 4-5 cm in

height.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

Data Acquisition:

Set the appropriate acquisition parameters, including the number of scans, spectral width,

and relaxation delay.

Acquire the NMR spectrum.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

FT-IR Spectroscopy Protocol (for Neat Liquid)
Sample Preparation:
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Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

Place a single drop of neat isopentyl formate directly onto the center of the ATR crystal.

Instrument Setup:

Select the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

Perform a background scan with the clean, empty ATR crystal to account for atmospheric

and instrument absorbances.

Data Acquisition:

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve

the signal-to-noise ratio.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
Sample Introduction:

Introduce a small amount of the volatile liquid sample (isopentyl formate) into the mass

spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

The sample is vaporized in the ion source.

Ionization:

The gaseous sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV).

This causes the molecules to ionize, forming a molecular ion (M⁺) and various fragment

ions.

Mass Analysis:
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The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection:

An ion detector records the abundance of each ion at a specific m/z value.

The data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the information they provide, as well as a general workflow for spectroscopic analysis.
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Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis of isopentyl formate.
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Caption: Relationship between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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